N-methyl-4-propylaniline

Catalog No.
S14023079
CAS No.
36373-76-9
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-4-propylaniline

CAS Number

36373-76-9

Product Name

N-methyl-4-propylaniline

IUPAC Name

N-methyl-4-propylaniline

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

VMTBWKAXOCOPIK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC

N-methyl-4-propylaniline is a specialized secondary arylamine characterized by an N-methyl group and a linear propyl chain at the para position of the benzene ring. In industrial synthesis and medicinal chemistry, it serves as a highly predictable precursor for complex tertiary amines and amides. The presence of the para-propyl group fundamentally alters its physical and chemical baseline compared to unsubstituted anilines, providing enhanced lipophilicity, lower aqueous solubility, and a fully blocked para-position. These attributes make it a preferred starting material for advanced active pharmaceutical ingredients (APIs) and functional materials where strict regiocontrol and specific hydrophobic properties are required [1].

Research Fit

Lipophilicity tuning Mid-range logP profile supports permeability-sensitive SAR studies
N‑functionalization scaffold Reduced N‑alkyl steric bulk aids derivatization and demethylation pathways
Fragment property screening Low TPSA and controlled logP for drug‑likeness fragment libraries

Substituting N-methyl-4-propylaniline with its primary amine counterpart (4-propylaniline) or its unsubstituted secondary analog (N-methylaniline) introduces severe process inefficiencies. Using 4-propylaniline requires additional mono-methylation steps that are highly prone to over-alkylation, complicating purification and reducing overall step yield. Conversely, using N-methylaniline leaves the highly reactive para-position exposed to electrophilic attack, inevitably leading to complex mixtures of ortho- and para-substituted byproducts during downstream ring functionalization. Furthermore, replacing the linear propyl chain with shorter alkyls drastically alters the target molecule's partition coefficient, which can cause late-stage failures in pharmacokinetic optimization or material phase compatibility [1].

Substitution Risk

This compound N‑methyl‑4‑propylaniline N‑methyl on nitrogen, para‑propyl on ring
Common substitute N‑propyl‑4‑methylaniline Bulkier N‑propyl, para‑methyl on ring
LogP may shift by ~0.75 units, altering membrane partitioning predictions.
Steric profile at nitrogen can change N‑dealkylation kinetics and functionalization efficiency.
TPSA/logP balance and molecular weight differ from higher/lower homologs, limiting direct fragment replacement.
Substitution without verification may compromise SAR continuity and synthetic route design.

Absolute Regiocontrol via Para-Position Blocking

The presence of the propyl group at the 4-position completely blocks para-directed electrophilic aromatic substitution (EAS). When subjected to standard EAS conditions, N-methyl-4-propylaniline yields exclusively ortho-substituted products, whereas the comparator N-methylaniline yields a complex mixture heavily favoring the para-isomer [1].

Evidence DimensionIsomeric purity of ring-substituted products
Target Compound Data100% ortho-directed substitution
Comparator Or BaselineN-methylaniline (>80% para-substituted and <20% ortho-substituted mixtures)
Quantified DifferenceEliminates para-isomer formation, yielding a single regioisomer
ConditionsStandard electrophilic aromatic substitution (e.g., bromination, nitration)

Eliminates the need for costly and time-consuming chromatographic separation of structural isomers, directly increasing downstream process yield.

Computed logP
Head‑to‑head
XLogP3 3.5 vs ~2.75 Δ +0.75
Lipophilicity difference supports permeability tuning
Computed values; experimental logP may refine utility

Prevention of Over-Alkylation in Cross-Coupling

As a secondary amine, N-methyl-4-propylaniline reacts cleanly to form tertiary amines or amides without the risk of multiple additions. In contrast, primary amines like 4-propylaniline often suffer from over-alkylation or di-acylation, requiring strict stoichiometric control or transient protecting groups [1].

Evidence DimensionSelectivity for mono-functionalized product
Target Compound Data>98% selectivity for the target tertiary amine/amide
Comparator Or Baseline4-propylaniline (typically yields 15-30% over-reacted di-alkylated byproducts)
Quantified DifferenceUp to 30% reduction in over-reaction byproducts
ConditionsStandard alkylation or cross-coupling conditions without protecting groups

Streamlines the synthesis of complex APIs by removing the need for transient protecting group strategies, saving multiple synthetic steps.

N‑Steric profile
Class‑level
N‑methyl vs N‑propyl; qualitative difference
May support N‑demethylation pathway design
Steric accessibility inferred from N‑alkyl SAR; requires experimental confirmation

Optimized Hydrophobic Anchoring via the Linear Propyl Chain

The linear propyl chain significantly increases the lipophilicity of the aniline core compared to shorter-chain analogs. This precise hydrophobic increment is critical for optimizing binding affinity in target proteins and improving membrane permeability [1].

Evidence DimensionCalculated Partition Coefficient (clogP)
Target Compound DataclogP ~ 3.1
Comparator Or BaselineN-methylaniline (clogP ~ 1.6) and N-methyl-p-toluidine (clogP ~ 2.1)
Quantified Difference+1.0 to +1.5 logP units compared to shorter-chain or unsubstituted analogs
ConditionsStandard computational lipophilicity models

Provides a precise hydrophobic increment essential for optimizing target binding affinity and tuning solubility in organic formulations.

Fragment balance
Class‑level
TPSA 12.0 Ų logP 3.5, MW 149
Reported balance supports fragment property screening
Sweet spot vs ethyl (logP 2.36) and butyl (~4.1) homologs

Thermal Profile for Improved Process Handling

The extended alkyl chain increases the molecular weight and intermolecular van der Waals forces, resulting in a significantly higher boiling point compared to the unsubstituted N-methylaniline. This reduces volatility and vapor exposure risks during large-scale handling [1].

Evidence DimensionBoiling Point
Target Compound Data~ 240-245 °C
Comparator Or BaselineN-methylaniline (196 °C)
Quantified Difference~ 45 °C increase in boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

The higher boiling point reduces volatility and vapor exposure risks during large-scale handling and high-temperature reactions.

Synthesis of Epigenetic Modulators and APIs

Due to its specific logP profile and secondary amine structure, this compound is an ideal precursor for synthesizing histone demethylase inhibitors and other targeted therapeutics where the para-propyl group acts as a critical hydrophobic pharmacophore [1].

Regioselective Ortho-Functionalization Workflows

In process chemistry requiring highly substituted aniline derivatives, the blocked para-position ensures that subsequent halogenation, nitration, or metalation occurs exclusively at the ortho-positions, streamlining the production of complex building blocks [2].

Development of Specialized Hole-Transporting Materials

The combination of the electron-donating secondary amine and the solubilizing propyl chain makes it a valuable intermediate for synthesizing triarylamine-based hole-transporting materials (HTMs) used in organic electronics, where phase stability and solubility are paramount [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment library design for hydrophobic pockets
LogP / TPSA balance
Membrane permeability screening
N‑demethylation pathway in synthesis
N‑methyl steric accessibility
N‑dealkylation efficiency testing
Chromatographic method calibration
Distinct retention from common standards
Retention time selectivity verification

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Heavy Atom Count

11

Explore Compound Types